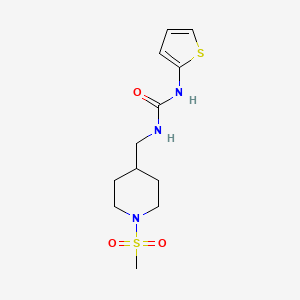

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Description

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a piperidine core substituted with a methylsulfonyl group at the 1-position and a methylene-linked urea moiety connected to a thiophen-2-yl aromatic heterocycle. Its molecular formula is C₁₂H₂₂N₃O₃S₂, with an average molecular weight of 320.5 g/mol.

Properties

IUPAC Name |

1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S2/c1-20(17,18)15-6-4-10(5-7-15)9-13-12(16)14-11-3-2-8-19-11/h2-3,8,10H,4-7,9H2,1H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOWYXYRKZOWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a methylsulfonyl group at the 1-position. This can be achieved through the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction. The piperidine intermediate is reacted with a thiophene derivative, such as thiophene-2-carboxylic acid, under appropriate conditions.

Formation of the Urea Moiety: The final step involves the formation of the urea linkage. This can be accomplished by reacting the intermediate with an isocyanate derivative, such as phenyl isocyanate, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Alkyl halides, thiophene derivatives, piperidine derivatives, and appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxide derivatives, sulfone derivatives, reduced derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds containing piperidine and thiophene structures can exhibit significant antiviral properties. For instance, derivatives of thiophene-substituted piperidines have been studied as potential inhibitors of HIV-1 non-nucleoside reverse transcriptase. The modifications in the piperidine linker have been shown to play a critical role in maintaining potent antiviral activities against resistant strains of the virus .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated efficacy in reducing inflammation, which is crucial in treating conditions such as cardiovascular diseases and arthritis. The presence of the thiophene ring is particularly noted for enhancing anti-inflammatory activity through inhibition of cyclooxygenase enzymes .

Antimicrobial Properties

The compound's antimicrobial activity has also been investigated. Studies on related sulfonyl-piperidine derivatives suggest that they can effectively inhibit the growth of various pathogens, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the piperidine ring and variations in the thiophene substituents have been systematically studied to assess their impact on biological activity. For example, altering the position or type of substituents on the thiophene ring can significantly enhance or diminish the compound's potency against specific targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- HIV Research : In studies aimed at developing new NNRTIs, compounds structurally related to 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea have shown promising results in inhibiting viral replication in vitro .

- Anti-inflammatory Trials : Clinical trials assessing similar compounds for their anti-inflammatory effects have demonstrated significant reductions in inflammatory markers in treated subjects compared to controls .

Mechanism of Action

The mechanism of action of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous urea derivatives and related heterocycles (Table 1). Key differences in substituents, physicochemical properties, and inferred biological effects are highlighted.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Replacement with oxaadamantane (C₁₇H₂₇N₃O₄S) introduces a rigid, bulky substituent that may restrict conformational flexibility but enhance blood-brain barrier penetration .

Urea vs.

Electron-Withdrawing Groups :

- The methylsulfonyl group on piperidine stabilizes the compound against metabolic oxidation, a feature shared with oxaadamantane derivatives .

Bulk and Solubility Trade-offs :

- Aryl-substituted analogs (e.g., C₂₃H₂₂ClF₃N₄O₂S) exhibit higher molecular weights (>500 g/mol) and lipophilicity, which may compromise solubility and bioavailability .

Biological Activity

The compound 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₁₂H₁₈N₂O₃S

- Molecular Weight : 302.4 g/mol

- CAS Number : 1234982-29-6

The structure features a piperidine ring substituted with a methylsulfonyl group and a thiophene moiety, which are both pivotal for its biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing piperidine and thiophene rings have shown promising antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The biological activity can be attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 15.625 μM |

| Compound B | E. coli | 31.25 μM |

| Compound C | Bacillus subtilis | 62.5 μM |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating Alzheimer's disease and urinary tract infections, respectively.

Table 2: Enzyme Inhibition Potency

| Enzyme | IC₅₀ Value (µM) | Reference Compound IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 | Thiourea (21.25 ± 0.15) |

| Urease | 1.13 ± 0.003 | - |

The mechanism by which this compound exerts its biological effects can be attributed to its ability to bind to specific enzymes or receptors within microbial cells. The presence of the methylsulfonyl group enhances solubility and bioavailability, promoting interaction with target sites.

Study on Antimicrobial Efficacy

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several derivatives based on the piperidine scaffold and evaluated their antimicrobial properties against clinical isolates. Among these derivatives, one compound exhibited significant activity against Salmonella typhi, suggesting the potential for further development into therapeutic agents for bacterial infections .

Research on Enzyme Inhibition

Another investigation focused on the urease inhibitory activity of related compounds demonstrated that those with sulfonamide groups showed markedly lower IC₅₀ values compared to traditional inhibitors, indicating enhanced potency . This could pave the way for developing more effective treatments for conditions like peptic ulcers.

Q & A

Q. What are the optimal synthetic routes for preparing 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea?

The synthesis typically involves three key steps:

- Protection of the piperidine nitrogen : Use tert-butoxycarbonyl (BOC) protection to prevent undesired side reactions during subsequent steps .

- Coupling of the methylsulfonyl group : React BOC-protected 4-(aminomethyl)piperidine with methylsulfonyl chloride in the presence of a base like triethylamine (Et₃N) in THF .

- Urea formation : React the deprotected piperidine intermediate with thiophene-2-isocyanate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) .

Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (in DMSO-d₆ or CDCl₃) resolves the methylsulfonyl group (δ ~3.0 ppm) and thiophene protons (δ ~6.8–7.5 ppm). ¹³C NMR confirms the urea carbonyl (δ ~155–160 ppm) .

- Mass Spectrometry (MS) : HRMS (ESI+) validates the molecular ion [M+H]⁺ .

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended (if crystals are obtainable) .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

- Solubility : Use DMSO as a primary solvent (stock solutions at 10 mM), followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-80). Pre-test solubility via nephelometry .

- Stability : Conduct stability studies in assay media (e.g., pH 7.4 buffer, 37°C) over 24–72 hours using LC-MS to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variations in enzyme inhibition assays) while controlling for variables like assay pH, temperature, and cell line specificity .

- Dose-response refinement : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to validate target engagement .

- Statistical modeling : Apply multivariate analysis (e.g., ANOVA) to identify confounding factors such as solvent effects or batch-to-batch variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this urea derivative?

- Core modifications : Replace the thiophene ring with other heterocycles (e.g., furan, pyridine) to assess impact on potency .

- Substituent effects : Systematically vary the methylsulfonyl group (e.g., ethylsulfonyl, sulfonamide) and piperidine substituents (e.g., methyl, fluorine) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like soluble epoxide hydrolase (sEH) or kinases .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Pharmacokinetics : Administer the compound intravenously (IV) or orally (PO) in rodents, with plasma sampling at intervals (0.5–24 h). Quantify using LC-MS/MS and calculate parameters like Cₘₐₓ, Tₘₐₓ, and t₁/₂ .

- Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues. Monitor biomarkers (ALT, AST, BUN) .

Q. How can researchers address formulation challenges for aqueous delivery?

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based surfactants to enhance solubility .

- Nanoparticle encapsulation : Employ PLGA or liposomal carriers to improve bioavailability and reduce off-target effects .

Methodological Considerations

Q. What experimental designs optimize reaction yields during synthesis?

- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst loading). For example, optimize the urea coupling step by varying EDCI concentration (0.5–2.0 eq) and reaction time (6–24 h) .

- Flow chemistry : Implement continuous-flow reactors for scalable and reproducible synthesis, particularly for air/moisture-sensitive steps .

Q. How should researchers mitigate risks during scale-up?

- Process safety : Perform differential scanning calorimetry (DSC) to identify exothermic decomposition risks. Use controlled heating/cooling in jacketed reactors .

- Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to remove sulfonamide byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.